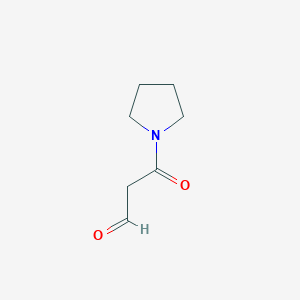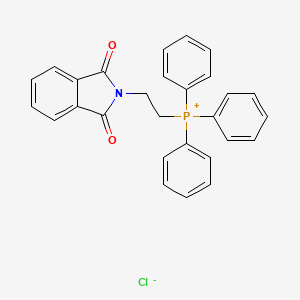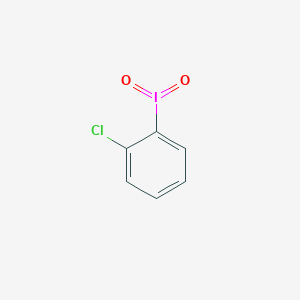
1-Chloro-2-iodylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-iodylbenzene is an organic compound with the molecular formula C₆H₄ClI. It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by an iodine atom. This compound is known for its unique reactivity and is used in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-iodylbenzene can be synthesized through several methods. One common method involves the halogenation of benzene derivatives. For instance, starting with chlorobenzene, iodination can be achieved using iodine and an oxidizing agent like nitric acid. The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale halogenation processes. These processes are optimized for yield and purity, using advanced techniques like continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-iodylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles or electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can participate in coupling reactions, forming biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products can include iodylbenzene derivatives.
Reduction: Products may include chlorobenzene or iodobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-iodylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and labeling experiments.
Medicine: The compound is explored for its potential in drug development and as a radiolabeling agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-chloro-2-iodylbenzene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the chlorine or iodine atoms are replaced by nucleophiles or electrophiles through a series of intermediate steps. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the substituents.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-2-iodobenzene
- 2-Chloroiodobenzene
- 2-Chlorophenyl iodide
Comparison: 1-Chloro-2-iodylbenzene is unique due to its specific substitution pattern and reactivity. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, such as higher selectivity and yield in specific reactions.
Eigenschaften
CAS-Nummer |
65386-94-9 |
|---|---|
Molekularformel |
C6H4ClIO2 |
Molekulargewicht |
270.45 g/mol |
IUPAC-Name |
1-chloro-2-iodylbenzene |
InChI |
InChI=1S/C6H4ClIO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H |
InChI-Schlüssel |
MHBUINAQEIQINU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)Cl)I(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



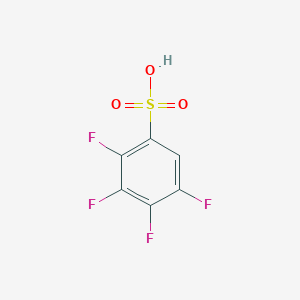
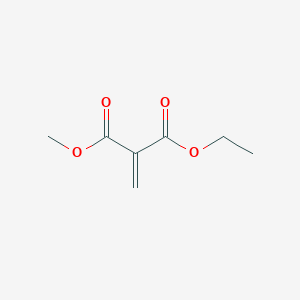

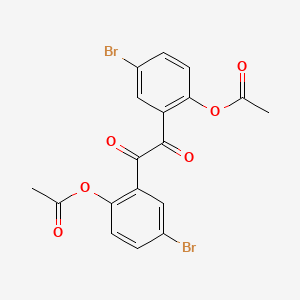


![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)


